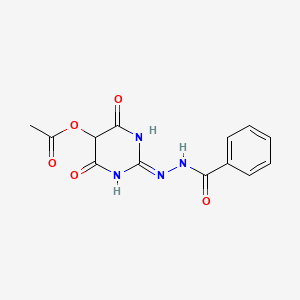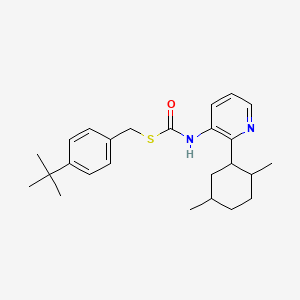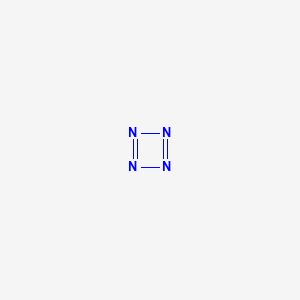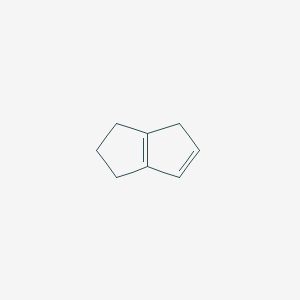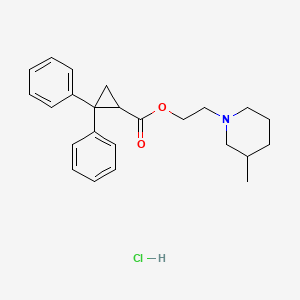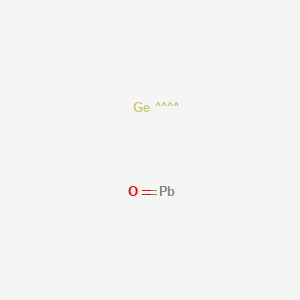
Plumbanone--germanium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbanone–germanium (1/1) is a compound that combines the elements lead (Pb) and germanium (Ge)
Vorbereitungsmethoden
The synthesis of Plumbanone–germanium (1/1) typically involves the reaction of lead and germanium precursors under controlled conditions. One common method is the co-precipitation technique, where lead and germanium salts are dissolved in a suitable solvent and then precipitated out by adjusting the pH or adding a precipitating agent. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound. Industrial production methods may involve high-temperature reactions in a furnace or the use of chemical vapor deposition techniques to ensure high purity and uniformity of the compound.
Analyse Chemischer Reaktionen
Plumbanone–germanium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of lead and germanium.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: Substitution reactions can replace one of the elements with another, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas or sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Plumbanone–germanium (1/1) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other lead and germanium compounds.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new biomaterials.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: In the electronics industry, Plumbanone–germanium (1/1) is studied for its potential use in semiconductors and other electronic components.
Wirkmechanismus
The mechanism by which Plumbanone–germanium (1/1) exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets and pathways within cells. For example, in biological systems, it may interact with proteins and enzymes, altering their activity and leading to changes in cellular processes. In electronic applications, the compound’s unique electronic properties are harnessed to improve the performance of devices.
Vergleich Mit ähnlichen Verbindungen
Plumbanone–germanium (1/1) can be compared with other similar compounds, such as:
Lead oxide (PbO): Used in glass and ceramics.
Germanium dioxide (GeO2): Used in fiber optics and infrared optics.
Lead-germanium alloys: Used in various industrial applications.
What sets Plumbanone–germanium (1/1) apart is its unique combination of lead and germanium, which imparts distinct chemical and physical properties not found in other compounds.
Eigenschaften
CAS-Nummer |
51404-71-8 |
|---|---|
Molekularformel |
GeOPb |
Molekulargewicht |
296 g/mol |
InChI |
InChI=1S/Ge.O.Pb |
InChI-Schlüssel |
CBTBRJKADVFQLO-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Pb].[Ge] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


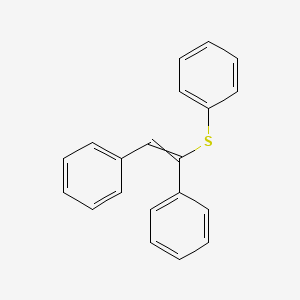

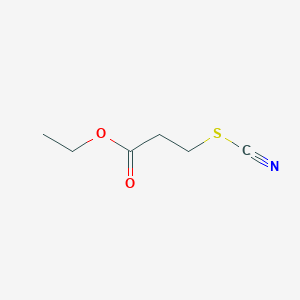

![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
